1,4-Dibenzyl-2-(chloromethyl)piperazine

Description

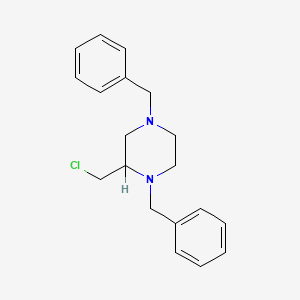

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibenzyl-2-(chloromethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2/c20-13-19-16-21(14-17-7-3-1-4-8-17)11-12-22(19)15-18-9-5-2-6-10-18/h1-10,19H,11-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPECDQDHFCOVSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1CC2=CC=CC=C2)CCl)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 1,4 Dibenzyl 2 Chloromethyl Piperazine

Reactions Involving the Chloromethyl Group

The chloromethyl group at the C-2 position of the piperazine (B1678402) ring is a key site for introducing structural diversity. Its reactivity is primarily governed by nucleophilic substitution, allowing for the attachment of a wide array of functional groups and heterocyclic systems.

The chlorine atom in the chloromethyl group serves as a good leaving group, facilitating reactions with various nucleophiles. This classic SN2 reaction pathway allows for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a diverse range of derivatives.

For instance, reaction with amines, thiols, and alcohols can introduce new functionalities. The reaction of piperazine with alkyl halides is a fundamental method for producing N-alkyl derivatives. mdpi.comnih.gov Similarly, the chloromethyl group on 1,4-Dibenzyl-2-(chloromethyl)piperazine (B177755) can react with primary or secondary amines to yield the corresponding aminomethyl derivatives. The nucleophilic substitution of a chloromethyl group by the nitrogen of another piperazine ring is a common strategy to create more complex structures. mdpi.com

An illustrative example of nucleophilic substitution on a related system involves the reaction of piperazine with pentafluoropyridine, where piperazine acts as an efficient nucleophile. researchgate.net This highlights the general reactivity of piperazine nitrogens in nucleophilic displacement reactions, a principle that can be extended to the reactions of various nucleophiles with the electrophilic chloromethyl group of the target compound.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | R₂NH | Aminomethylpiperazine |

| Thiol | RSH | Thioether |

| Alcohol | ROH | Ether |

| Azide | NaN₃ | Azidomethylpiperazine |

Azole heterocycles, such as imidazole (B134444) and triazole, are important pharmacophores known for their wide range of biological activities, including antifungal properties. nih.govnih.gov The chloromethyl group of 1,4-Dibenzyl-2-(chloromethyl)piperazine provides a convenient handle for the introduction of these moieties.

The synthesis of piperazine-azole hybrids can be achieved through nucleophilic substitution where the nitrogen atom of an azole ring attacks the electrophilic carbon of the chloromethyl group. For example, reacting 1,4-Dibenzyl-2-(chloromethyl)piperazine with imidazole or 1,2,4-triazole (B32235) in the presence of a suitable base would yield the corresponding N-alkylated azole derivative. This strategy has been successfully employed in the synthesis of various piperazine-azole hybrids with potential therapeutic applications. nih.gov

A general synthetic pathway involves the reaction of a piperazine derivative with a halogenated precursor to form the desired hybrid structure. nih.gov In the context of 1,4-Dibenzyl-2-(chloromethyl)piperazine, the compound itself is the halogenated precursor, ready to react with the azole nucleophile.

Transformations of the Piperazine Ring System

The piperazine ring itself is amenable to various chemical transformations, allowing for further modification of the scaffold. These include reactions at the nitrogen atoms and alterations to the ring structure itself.

The nitrogen atoms of the piperazine ring are nucleophilic and can participate in a variety of N-substitution reactions. While the starting compound, 1,4-Dibenzyl-2-(chloromethyl)piperazine, has its nitrogen atoms protected by benzyl (B1604629) groups, debenzylation can open up these positions for further functionalization.

Once debenzylated, the secondary amine functionalities can undergo reactions such as alkylation, acylation, and arylation. N-substitution on the piperazine ring has been shown to accommodate various substituted indole (B1671886) rings, connected via linkers like amides or methylene (B1212753) groups, to modulate receptor affinity and selectivity. nih.gov The synthesis of N-alkyl piperazines can be achieved through the condensation of diethanolamine (B148213) with a primary alkyl amine. google.com

Diketopiperazines (DKPs), also known as piperazine-2,5-diones, are cyclic dipeptides that can be formed from amino acid precursors. wikipedia.orgresearchgate.net These structures are prevalent in nature and can be synthesized by the cyclization of dipeptides. wikipedia.org While not a direct transformation of 1,4-Dibenzyl-2-(chloromethyl)piperazine, the piperazine core is central to this class of compounds. The synthesis of substituted piperazines can begin from amino acids, which are dimerized to form diketopiperazines that are subsequently reduced. nih.gov

The formation of a DKP involves the intramolecular nucleophilic attack of the N-terminal nitrogen on the amide carbonyl of a dipeptide, leading to cyclization. nih.gov This process highlights a synthetic route towards piperazine-like structures that originates from readily available amino acids.

Advanced Coupling Reactions in Piperazine Chemistry (e.g., Palladium-Catalyzed Amination)

Modern synthetic organic chemistry offers powerful tools for the construction of complex molecules, and piperazine chemistry has greatly benefited from the development of transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed amination, such as the Buchwald-Hartwig amination, is a versatile method for the formation of carbon-nitrogen bonds. mdpi.comresearchgate.net This reaction is widely used for the synthesis of N-arylpiperazines from aryl halides and piperazine. mdpi.com While the nitrogen atoms in 1,4-Dibenzyl-2-(chloromethyl)piperazine are already substituted, this methodology is highly relevant for the synthesis of precursors or for derivatization after a debenzylation step. For instance, a debenzylated piperazine core can be arylated using this method to introduce a wide range of aromatic and heteroaromatic substituents.

Furthermore, palladium catalysis is employed in the modular synthesis of highly substituted piperazines. nih.govacs.org These reactions can involve the cyclization of various components to construct the piperazine ring with a high degree of control over stereochemistry and regiochemistry. nih.govacs.org For example, a palladium-catalyzed carboamination reaction can be used to form the piperazine ring from substituted ethylenediamine (B42938) derivatives and aryl or alkenyl halides. nih.gov

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| 1,4-Dibenzyl-2-(chloromethyl)piperazine |

| Imidazole |

| 1,2,4-Triazole |

| Pentafluoropyridine |

| Diethanolamine |

Advanced Spectroscopic Characterization and Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

No published ¹H or ¹³C NMR spectroscopic data for 1,4-Dibenzyl-2-(chloromethyl)piperazine (B177755) were found. Such data would be essential for confirming the compound's covalent structure, determining the stereochemistry at the C-2 position, and analyzing the conformational dynamics of the piperazine (B1678402) ring, which typically adopts a chair conformation.

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Specific FT-IR spectral data, which would identify characteristic absorption bands for the functional groups present (C-N stretching of the tertiary amines, C-H stretching of the benzyl (B1604629) and piperazine methylene (B1212753) groups, aromatic C=C vibrations, and the C-Cl stretching of the chloromethyl group), are not available in the literature for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

While the nominal and exact mass can be calculated from the molecular formula, experimentally determined mass spectra (e.g., via ESI-MS or GC-MS) and detailed fragmentation patterns for 1,4-Dibenzyl-2-(chloromethyl)piperazine have not been documented. This analysis would be crucial for confirming the molecular weight and providing structural information based on the fragmentation pathways, which typically involve cleavage of the benzyl groups and fragmentation of the piperazine ring.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

There are no published reports on the single-crystal X-ray diffraction analysis of 1,4-Dibenzyl-2-(chloromethyl)piperazine. A crystal structure would provide definitive proof of its three-dimensional molecular structure, including the conformation of the piperazine ring in the solid state, and would allow for the unambiguous determination of the absolute configuration if a single enantiomer were crystallized.

Computational Studies on 1,4 Dibenzyl 2 Chloromethyl Piperazine and Its Analogues

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a macromolecular target, such as a protein.

Analysis of Binding Modes with Biological Macromolecules (e.g., CYP121A1, Sigma Receptors)

While specific docking studies for 1,4-Dibenzyl-2-(chloromethyl)piperazine (B177755) with the enzyme CYP121A1 are not extensively documented in publicly available literature, significant computational research has been conducted on its analogues, particularly concerning their interaction with sigma receptors (S1R and S2R). nih.govrsc.org

Sigma receptors have garnered considerable interest as therapeutic targets for various neurological disorders and other conditions. nih.gov Computational studies on piperidine (B6355638) and piperazine-based compounds have elucidated their binding modes within the S1R active site. nih.govnih.gov Docking analyses reveal that these ligands typically position themselves in a linear arrangement within the receptor's binding cavity. nih.gov Key interactions often involve the protonated nitrogen atom of the piperazine (B1678402) or piperidine ring forming a salt bridge with acidic residues, such as Glu172, and additional polar interactions with residues like Asp126. nih.gov

The benzyl (B1604629) groups, characteristic of 1,4-Dibenzyl-2-(chloromethyl)piperazine, and other hydrophobic moieties on its analogues, typically occupy primary and secondary hydrophobic pockets within the receptor. nih.gov For instance, in related compounds, a benzyl moiety can serve as a secondary hydrophobic group, while another arylpiperazine tail occupies the primary hydrophobic region. nih.gov The precise orientation and interactions within these pockets are critical for high-affinity binding. nih.govnih.gov

Prediction of Binding Affinity Parameters

Molecular docking simulations are also employed to predict the binding affinity of ligands, often expressed as a binding energy score or an inhibitory constant (Ki). For analogues of 1,4-Dibenzyl-2-(chloromethyl)piperazine, these predictions are often correlated with experimentally determined Ki values for sigma receptors.

Studies on diverse libraries of piperidine/piperazine-based compounds have shown a wide range of affinities, with Ki values spanning from the low nanomolar to the micromolar range. nih.gov Computational models help rationalize these differences. For example, docking studies have correctly predicted that certain substitutions, like a 4-hydroxyphenyl group, could lead to steric clashes with residues such as Tyr206, resulting in a dramatic reduction in binding affinity. nih.gov Conversely, the models can identify modifications that enhance binding by optimizing hydrophobic and electrostatic interactions.

| Compound Analogue | Target Receptor | Predicted/Observed Affinity (Ki) |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (Comp. 1) | Sigma-1 (S1R) | 3.2 nM nih.gov |

| Haloperidol (Reference) | Sigma-1 (S1R) | 2.5 nM nih.gov |

| Analogue with 4-hydroxylphenyl-moiety (Comp. 4) | Sigma-1 (S1R) | Reduced affinity due to predicted clash nih.gov |

| Analogue with 4-fluorophenyl-substituent (Comp. 5) | Sigma-1 (S1R) | 434 nM (Weak affinity) nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Stability

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-receptor interactions. By simulating the movements of atoms and molecules over time, MD can assess the stability of a docked pose and reveal the flexibility of both the ligand and the protein. nih.gov

For piperazine-based ligands interacting with targets like the S1R, MD simulations have been used to validate docking results and analyze the stability of key interactions. nih.gov Simulations can track the root mean square deviation (RMSD) of the ligand and protein backbone to ensure the complex remains stable throughout the simulation period. nih.govijpsdronline.com These studies can confirm whether crucial interactions, such as salt bridges and hydrogen bonds identified in docking, are maintained over time. nih.govnih.gov MD simulations of piperazine derivatives have shown that ligand-protein complexes can achieve stability within the initial nanoseconds of the simulation and maintain it for the duration. nih.gov

Furthermore, MD simulations help characterize the conformational flexibility of the 1,4-Dibenzyl-2-(chloromethyl)piperazine molecule itself, exploring how its structure might adapt upon entering a binding site.

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Computational modeling is a cornerstone of modern structure-activity relationship (SAR) studies, providing a rational basis for designing more potent and selective molecules. By comparing the computed properties and binding modes of a series of analogues with their experimental activities, researchers can build predictive models. researchgate.netherts.ac.uk

For piperazine derivatives, computational SAR studies have identified key structural features that govern their affinity for targets like sigma receptors. nih.gov These studies have shown that:

The Basic Nitrogen: A positively charged nitrogen atom within the piperazine ring is often crucial for forming a strong ionic interaction with an acidic residue in the receptor, anchoring the ligand in the binding site. nih.gov

Hydrophobic Substituents: The nature and position of the benzyl groups and other aromatic substituents significantly influence binding. Their ability to fit snugly into hydrophobic pockets of the receptor is a primary determinant of affinity. nih.gov

Linker Length and Flexibility: In more complex analogues, the length and flexibility of alkyl chains connecting the piperazine core to other pharmacophoric elements can dramatically impact binding by altering how the molecule positions itself within the active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models, which statistically correlate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with biological activity, are also employed to guide the design of new piperazine derivatives. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, often utilizing methods like Density Functional Theory (DFT), provide fundamental insights into the electronic properties of a molecule. physchemres.orgscilit.comjksus.org For 1,4-Dibenzyl-2-(chloromethyl)piperazine, these calculations can determine a variety of important parameters. research-nexus.netnih.gov

Molecular Geometry: Quantum calculations can predict the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. jksus.orgresearch-nexus.net

Electronic Properties: These methods are used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). physchemres.org The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. physchemres.org

Charge Distribution: Quantum calculations can map the electrostatic potential and determine the partial atomic charges on each atom. physchemres.org This information is vital for understanding intermolecular interactions, such as hydrogen bonding and electrostatic attraction to a receptor site. scilit.comnih.gov

Reactivity Prediction: By analyzing the electronic structure, researchers can predict sites on the molecule that are most susceptible to nucleophilic or electrophilic attack, offering clues about its metabolic fate and potential reactivity. research-nexus.net

While specific, in-depth quantum chemical studies on 1,4-Dibenzyl-2-(chloromethyl)piperazine are not widely published, the application of these methods to other piperazine derivatives has proven valuable for understanding their conformational behaviors, electronic potentials, and intermolecular interaction capabilities. physchemres.orgscilit.comnih.gov

Mechanistic Insights and Biological Target Engagement of 1,4 Dibenzyl 2 Chloromethyl Piperazine Derivatives in Vitro Focus

General In Vitro Assessment of Biological Activity

In vitro studies have demonstrated that derivatives of 1,4-dibenzyl-2-(chloromethyl)piperazine (B177755) exhibit a range of biological activities. Piperazine (B1678402) derivatives, as a broad class, are recognized for their significant pharmacophoric properties and have been investigated for various therapeutic applications. acgpubs.orgresearchgate.netresearchgate.net Research has shown that specific substitutions on the piperazine ring can lead to compounds with notable antimicrobial and antifungal properties. acgpubs.orgresearchgate.net For instance, synthesized piperazine derivatives have been successfully screened for antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Streptomyces epidermidis, and Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. acgpubs.orgresearchgate.net Antifungal activity has also been observed against species like Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. acgpubs.orgresearchgate.net

Furthermore, the piperazine scaffold is a key component in compounds designed for a multitude of biological targets, leading to activities such as anti-inflammatory, analgesic, sedative, and antiproliferative effects. researchgate.netnih.govnih.gov The versatility of the piperazine ring allows for structural modifications that can modulate the compound's interaction with various biological systems. For example, certain diphenylalkyl piperazine derivatives have been shown to possess both calcium antagonistic and antioxidative activities. nih.gov This diverse range of activities underscores the importance of the piperazine core in medicinal chemistry and provides a foundation for the targeted investigation of specific derivatives like 1,4-dibenzyl-2-(chloromethyl)piperazine.

Interaction with Specific Enzyme Systems

Cytochrome P450 Enzymes (e.g., CYP121A1 in Mycobacterium tuberculosis) and Inhibitory Mechanisms

While direct studies on 1,4-dibenzyl-2-(chloromethyl)piperazine's interaction with Cytochrome P450 enzymes, specifically CYP121A1 in Mycobacterium tuberculosis, are not extensively detailed in the provided context, the broader class of piperazine derivatives has been explored for their inhibitory potential against various enzymes. The investigation of such compounds against specific microbial enzymes like CYP121A1 is a plausible area of research, given the established antimicrobial properties of some piperazine derivatives. acgpubs.orgresearchgate.net The mechanism of inhibition would likely involve the binding of the piperazine derivative to the active site of the enzyme, potentially through interactions with the heme group or key amino acid residues, thereby blocking substrate access and inhibiting metabolic activity.

Topoisomerase Inhibition

Certain piperazine derivatives have been identified as inhibitors of topoisomerase II, an essential enzyme involved in DNA replication and repair. nih.govnih.gov Bisdioxopiperazines, for example, have been shown to target and inhibit DNA topoisomerase II. nih.gov The mechanism of these inhibitors is distinct from other topoisomerase poisons like amsacrine (B1665488) and etoposide; instead of stabilizing the covalent enzyme-DNA intermediate, they inhibit the enzyme's catalytic activity. nih.gov This mode of action suggests that piperazine-containing compounds can interfere with fundamental cellular processes, which is a key characteristic of many anticancer agents. nih.govdiva-portal.org The cytotoxic effects of some piperazine derivatives on cancer cell lines have been linked to their ability to inhibit topoisomerase II activity. nih.gov

Matrix Metalloproteinase (MMP) and Carbonic Anhydrase Inhibition

Matrix Metalloproteinase (MMP) Inhibition: Piperazine-based compounds have been designed as potent inhibitors of matrix metalloproteinases (MMPs). nih.gov These enzymes are crucial in the degradation of the extracellular matrix and are implicated in pathological processes such as tumor metastasis and osteoarthritis. nih.govresearchgate.netmdpi.com The design of these inhibitors often incorporates a hydroxamic acid group to chelate the catalytic zinc ion in the MMP active site, a sulfonamide group to occupy the S1' pocket, and various functional groups on the piperazine ring to enhance potency. nih.gov This strategic design has led to the development of inhibitors with high affinity for several MMPs, including MMP-1, MMP-3, MMP-9, and MMP-13. nih.gov The development of selective MMP inhibitors is an active area of research to minimize off-target effects. nih.govresearchgate.netmdpi.com

Carbonic Anhydrase Inhibition: Piperazine sulfonamides have also demonstrated inhibitory activity against carbonic anhydrases (CAs). nih.gov CAs are a family of enzymes that catalyze the hydration of carbon dioxide and are involved in various physiological processes. nih.gov Inhibition of specific CA isoforms has therapeutic applications, for instance, as diuretics or antiglaucoma agents. nih.gov Novel piperazine-containing sulfonamides have been synthesized and shown to inhibit human carbonic anhydrase (hCA) isoforms I, II, IX, and XII, with some compounds exhibiting low nanomolar inhibitory activity and selectivity for the tumor-associated isoforms hCA IX and XII. nih.govunifi.it

Table 1: Inhibitory Activity of Selected Piperazine Derivatives against MMPs and CAs

Modulation of Insulin (B600854) Secretion Pathways

The modulation of insulin secretion is a complex process involving various ion channels and signaling pathways in pancreatic β-cells. nih.gov While direct evidence for 1,4-dibenzyl-2-(chloromethyl)piperazine is limited, other classes of compounds are known to modulate these pathways. For instance, K(ATP) channel openers can inhibit insulin release. nih.gov Some electrophilic agonists have been shown to induce glucagon-like peptide-1 (GLP-1) release, which in turn contributes to insulin secretion. mdpi.com The potential for piperazine derivatives to interact with these pathways remains an area for further investigation, particularly given the broad biological activities of this chemical scaffold.

Receptor Binding and Modulation Profiles

Piperazine derivatives are known to interact with a variety of receptors, demonstrating their versatility as ligands for different biological targets. Notably, they have been investigated as antagonists for histamine (B1213489) H3 and sigma-1 receptors. nih.gov The piperazine moiety can be a critical structural element for affinity at these receptors. For example, the replacement of a piperidine (B6355638) ring with a piperazine ring can significantly alter the binding affinity for the sigma-1 receptor. nih.gov

Furthermore, benzylpiperazine derivatives have been designed as selective sigma-1 receptor antagonists. nih.gov The sigma-1 receptor is involved in modulating nociceptive signaling, making its antagonists promising candidates for pain treatment. nih.gov Certain benzylpiperazinyl derivatives have shown high affinity for the sigma-1 receptor with good selectivity over the sigma-2 receptor. nih.gov

Table 2: Receptor Binding Affinities of Representative Piperazine Derivatives

Sigma Receptor (σ1R, σ2R) Agonism and Antagonism

Sigma receptors (σ1R and σ2R) are intracellular chaperone proteins, with σ1R primarily located at the mitochondria-associated endoplasmic reticulum membrane. researchgate.net These receptors are involved in various cellular signaling processes. researchgate.netresearchgate.net Piperazine and piperidine derivatives have been identified as having a high affinity for sigma receptors. unict.it

Research into a series of benzylpiperazinyl derivatives has led to the identification of potent σ1R antagonists. nih.govnih.gov For instance, the compound 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one demonstrated a high affinity for the σ1R with a Ki value of 1.6 nM and a significant selectivity over the σ2R (Ki σ2/Ki σ1 = 886). nih.govnih.gov The development of such selective antagonists is driven by the role of σ1R in modulating nociceptive signaling, presenting a promising target for pain treatment. nih.govnih.gov Studies have shown that σ1R antagonists can prevent thermal hyperalgesia and mechanical allodynia in animal models. researchgate.net

Table 1: Sigma Receptor (σR) Binding Affinities of a Benzylpiperazine Derivative

| Compound | Ki σ1 (nM) | Ki σ2/Ki σ1 Selectivity Ratio |

|---|---|---|

| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | 1.6 | 886 |

| Lead Compound 8 | Not Specified | 432 |

| Haloperidol (Reference) | Not Specified | >1 |

Data sourced from studies on benzylpiperazinyl derivatives. nih.gov

Dopamine (B1211576) Receptor Antagonism (e.g., D4 Receptor)

The dopamine D4 receptor (D4R) is a key target in neuropsychiatric research, and various 1,4-disubstituted aromatic piperidines and piperazines have been studied for their selectivity towards this receptor. nih.gov These compounds often share a common pharmacophore that includes a lipophilic part, a spacer, and a basic function connected to an aromatic terminal. mdpi.com

Certain piperazine derivatives exhibit high affinity and selectivity as antagonists for the human dopamine D4 receptor. nih.gov For example, 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo[2,3-b]pyridine is a known D4 receptor antagonist. nih.gov Structure-activity relationship studies on novel series of related compounds, such as 4,4-difluoropiperidine (B1302736) ethers, have identified molecules with exceptional binding affinity for the D4 receptor (Ki = 0.3 nM) and over 2000-fold selectivity against other dopamine receptor subtypes (D1, D2, D3, and D5).

Table 2: Dopamine D4 Receptor (D4R) Binding Affinity of a Selective Antagonist

| Compound | Ki for D4R (nM) | Selectivity over D1, D2, D3, D5 |

|---|---|---|

| 4,4-difluoropiperidine ether derivative (14a) | 0.3 | >2000-fold |

| Dopamine D4 receptor antagonist-1 | 9.0 | Selective for D4.2 |

Data from studies on selective D4R antagonists. medchemexpress.com

Histamine Receptor Antagonism (e.g., H1 Receptor)

H1-antihistamines are medications that block the action of histamine at the H1 receptor, and they are categorized into different chemical classes, including piperazines. wikipedia.orgkoreamed.org Structural modifications of various piperazinyl compounds have led to the synthesis of derivatives with potent antihistamine H1-activity. nih.gov

For example, the synthesis of 4-(diphenylmethyl)-1-piperazine derivatives with a terminal heteroaryl or cycloalkyl amide fragment resulted in compounds that were found to be moderate to potent in vitro antagonists of the histamine H1-receptor in guinea-pig ileum studies. nih.gov Some of these derivatives were as potent as the well-known antihistamine cetirizine (B192768) in in vivo tests. nih.gov

Bradykinin (B550075) Receptor Antagonism

Bradykinin is a peptide that mediates a variety of biological effects, including inflammation and pain, through at least two classes of receptors, with the B2 subtype being the most common. nih.gov Bradykinin receptor antagonists are being investigated for their therapeutic potential in conditions like pain and inflammation. nih.govnih.gov While specific data on 1,4-dibenzyl-2-(chloromethyl)piperazine is not available, the development of competitive and specific antagonists for bradykinin B2 receptors has been a significant area of research. nih.gov

Cellular Process Inhibition Mechanisms

Microtubule Synthesis Inhibition

Certain piperazine-based compounds have been identified as inhibitors of microtubule dynamics. nih.gov These agents can induce mitotic arrest in cancer cells. One such derivative, (4-(3-chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone, referred to as AK301, was found to induce mitotic arrest in HT29 human colon cancer cells with an ED50 of approximately 115 nM. nih.gov In vitro and in vivo assays showed that this compound slowed down tubulin polymerization. nih.gov Molecular docking studies suggest that it binds to the colchicine-binding domain on β-tubulin. nih.gov Another microtubule inhibitor, a pyrrolyldihydropyrazino[1,2-a]indoletrione analogue, was also shown to target microtubules by promoting their polymerization. mdpi.com

Cell Cycle Progression Inhibition

The inhibition of microtubule dynamics by piperazine derivatives directly impacts cell cycle progression, often leading to an arrest in the G2/M phase. nih.govmdpi.com For instance, the compound AK301 was observed to cause mitotic arrest. nih.gov Similarly, dispiropiperazine derivatives have been shown to arrest the cell cycle at the G2/M phase in human cancer cells. nih.gov This arrest is often confirmed by an increase in the population of tetraploid cells and the activation of cyclin B1, a key regulator of entry into mitosis. nih.gov Other piperazine derivatives have been shown to inhibit the growth of human prostate cancer cells via G1 cell cycle arrest. frontiersin.org The ability of these compounds to halt the cell cycle makes them subjects of interest in cancer research. nih.govmdpi.comresearchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 1,4-Dibenzyl-2-(chloromethyl)piperazine |

| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one |

| 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo[2,3-b]pyridine |

| (4-(3-chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone (AK301) |

| Cetirizine |

| Haloperidol |

| Pyrrolyldihydropyrazino[1,2-a]indoletrione analogue |

| spiro[2′,3]-bis(acenaphthene-1′-one)perhydrodipyrrolo-[1,2-a:1,2-d]-pyrazine (SPOPP-3, 1) |

| spiro[2′,5′]-bis(acenaphthene-1′-one)perhydrodipyrrolo-[1,2-a:1,2-d]-pyrazine (SPOPP-5, 2) |

| 4,4-difluoropiperidine ether derivative |

Angiogenesis Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Several piperazine derivatives have been investigated for their ability to inhibit this process. For instance, the novel piperazine derivative SJ-8002 has demonstrated significant anti-angiogenic properties in vitro. nih.gov Studies using bovine aortic endothelial cells (BAECs) showed that SJ-8002 treatment led to the inhibition of key angiogenic processes, including endothelial cell proliferation, migration, invasion, and the formation of tube-like structures. nih.gov Furthermore, the expression of matrix metalloproteinase-2 (MMP-2), an enzyme crucial for breaking down the extracellular matrix to allow for cell migration, was also inhibited. nih.gov

Another compound, piperine, which contains a piperidine ring, has also been shown to inhibit multiple aspects of the angiogenic process. nih.gov It effectively suppressed the proliferation and G1/S transition of human umbilical vein endothelial cells (HUVECs), and inhibited their migration and tubule formation in vitro. nih.gov These findings suggest that the piperazine and related heterocyclic scaffolds can be a promising foundation for the development of angiogenesis inhibitors. The mechanism often involves interference with signaling pathways critical for endothelial cell function and survival. nih.govnih.gov

| Compound | Cell Line | Assay | Observed Effect | Reference |

|---|---|---|---|---|

| SJ-8002 | Bovine Aortic Endothelial Cells (BAECs) | Proliferation, Migration, Invasion, Tube Formation | Inhibition of all tested angiogenic processes | nih.gov |

| SJ-8002 | BAECs | MMP-2 Expression | Reduced expression | nih.gov |

| Piperine | Human Umbilical Vein Endothelial Cells (HUVECs) | Proliferation, Migration, Tube Formation | Inhibition | nih.gov |

Induction of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism through which anti-cancer agents eliminate malignant cells. The piperazine scaffold is a common feature in many compounds designed to induce apoptosis. For example, a novel piperazine derivative, designated C505, was found to potently inhibit cancer cell proliferation with GI50 values ranging from 0.06 to 0.16 µM across various cell lines and to induce caspase-dependent apoptosis. e-century.us

Benzylpiperazine (BZP) itself has been shown to induce neurotoxic effects in vitro by activating mitochondrial pro-apoptotic pathways. nih.gov This was evidenced by the activation of caspase-9 and caspase-3 in human cancer LN-18 cells. nih.gov Further studies on benzylpiperazine derivatives coupled with other molecules, such as alepterolic acid, have yielded compounds with significant cytotoxic activity. One such derivative, (3,4-dichlorobenzyl)piperazinyl alepterolic acid, induced apoptosis in MCF-7 breast cancer cells by increasing the Bax/Bcl-2 ratio and activating cleaved caspase-9 and caspase-3. nih.gov

Other complex piperazine derivatives have also been shown to induce apoptosis through various mechanisms. Dispiropiperazine derivatives can arrest the cell cycle and induce apoptosis and necrosis. nih.gov A series of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were also found to induce apoptosis via cell cycle arrest at the sub-G1 and G2/M phases. rsc.org These studies highlight the versatility of the piperazine scaffold in developing pro-apoptotic agents that target different cellular pathways.

| Compound Derivative | Cell Line | Mechanism/Effect | IC50/GI50 Value | Reference |

|---|---|---|---|---|

| (3,4-dichlorobenzyl)piperazinyl alepterolic acid | MCF-7 (Breast Cancer) | Increased Bax/Bcl-2 ratio, activation of caspases-9 and -3 | 8.31 µM | nih.gov |

| Benzylpiperazine (BZP) | LN-18 (Glioblastoma) | Activation of mitochondrial pathway (caspases-9 and -3) | Not specified | nih.gov |

| Piperazine Derivative C505 | K562 (Leukemia) | Caspase-dependent apoptosis | 0.06-0.16 µM | e-century.us |

| Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone (Compound 10ec) | BT-474 (Breast Cancer) | Cell cycle arrest at sub-G1 and G2/M phase | 0.99 µM | rsc.org |

| Dispiropiperazine Derivative (SPOPP-3) | SW480 (Colon Cancer) | Cell cycle arrest at G2/M, DNA damage, apoptosis, necrosis | 0.63-13 µM (across 18 cell lines) | nih.gov |

DNA Interaction Studies

The interaction of small molecules with DNA can disrupt DNA replication and transcription, leading to cytotoxicity in cancer cells. While direct studies on 1,4-Dibenzyl-2-(chloromethyl)piperazine are lacking, research into related structures provides insight into potential DNA binding. For example, phenylpiperazine derivatives of 1,2-benzothiazine have been designed as potential anticancer agents that interact with DNA and topoisomerase IIα. nih.gov Molecular docking studies of these compounds suggest they can bind in the active center of the enzyme and partially interact with DNA, with some conformations allowing for interaction within the major or minor groove of the DNA helix. nih.gov

Other studies on different heterocyclic cores, such as benzothiazines, have identified compounds that act as DNA/RNA groove binders. mdpi.com The binding mode is typically non-covalent and can be characterized using methods like UV/vis spectrophotometric titrations and circular dichroism. mdpi.com The ability of a molecule to interact with DNA is often related to its structure, with specific substituents influencing the binding affinity and mode of interaction (e.g., groove binding vs. intercalation). nih.govmdpi.com

| Compound Class | Interaction Target | Observed Binding Mode | Investigative Techniques | Reference |

|---|---|---|---|---|

| Phenylpiperazine derivatives of 1,2-benzothiazine | DNA & Topoisomerase IIα | Groove binding (predicted) | Molecular Docking | nih.gov |

| 4H-1,3-Benzothiazine dyes | ds-DNA & ds-RNA | Groove binding | UV/vis spectrophotometry, Circular Dichroism | mdpi.com |

Modulation of Neurotransmitter Uptake (e.g., Dopamine)

The benzylpiperazine scaffold is well-known in neuropharmacology. Benzylpiperazine (BZP) and its derivatives are recognized as stimulant drugs that primarily inhibit the uptake of monoamines. researchgate.net BZP itself acts as a dopamine (DA) releaser and also increases serotonin (B10506) levels. researchgate.net The parent compound, 1,4-dibenzylpiperazine (B181160) (DBZP), is a common by-product of illicit BZP synthesis. nih.gov Behavioral studies in rodents have shown that DBZP has psychoactive effects, substituting for methamphetamine in drug discrimination assays, which strongly suggests an interaction with the dopaminergic system. nih.gov

Structure-activity relationship studies on various piperazine derivatives have identified potent and selective inhibitors of the dopamine transporter (DAT). For example, a series of diphenyl piperazine derivatives showed high binding affinity for DAT, with IC50 values in the nanomolar range, comparable to the potent DAT inhibitor GBR12909. nih.govresearchgate.net Similarly, studies on chlorophenylpiperazine (B10847632) analogues led to the discovery of ligands with high affinity and selectivity for DAT. nih.gov These findings indicate that the 1,4-disubstituted piperazine core is a key pharmacophore for DAT inhibition.

| Compound | Description | DAT Binding Affinity (Ki or IC50, nM) | Reference |

|---|---|---|---|

| GBR12909 | Reference DAT inhibitor | Potent, nanomolar range | nih.govnih.gov |

| Diphenyl piperazine derivatives | New series of synthetic compounds | <30 nM | nih.gov |

| 1-(3-chlorophenyl)-4-phenethylpiperazine | Chlorophenylpiperazine analogue | 0.04 nM (Ki) | nih.gov |

| 1,4-Dibenzylpiperazine (DBZP) | Parent compound | Behaviorally active, substitutes for methamphetamine, suggesting DAT interaction | nih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,4-Dibenzyl-2-(chloromethyl)piperazine, and what key intermediates are involved?

- Answer : The synthesis typically involves:

- Piperazine core formation : Cyclization of diamines or alkylation of pre-formed piperazine derivatives .

- Chloromethylation : Reaction with chloromethylating agents (e.g., chloroacetyl chloride) under basic conditions (e.g., triethylamine) to introduce the chloromethyl group .

- Benzylation : Substitution of hydrogen atoms on the piperazine ring with benzyl groups via nucleophilic alkylation using benzyl halides .

- Key intermediates: Chloroacetyl-piperazine derivatives and benzylated precursors are critical for structural validation .

Q. How is the structural integrity of 1,4-Dibenzyl-2-(chloromethyl)piperazine confirmed experimentally?

- Answer : Standard techniques include:

- NMR spectroscopy : H and C NMR to confirm substitution patterns and stereochemistry .

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .

- X-ray crystallography : For resolving crystal packing and bond geometries, especially in derivatives with constrained conformations .

Q. What role does the piperazine scaffold play in medicinal chemistry, and how does the chloromethyl group enhance functionality?

- Answer : Piperazine derivatives are versatile due to their:

- Bioavailability : Enhanced solubility and membrane permeability from nitrogen atoms .

- Chloromethyl group utility : Acts as a reactive handle for further functionalization (e.g., nucleophilic substitution to introduce pharmacophores) .

- Targeted interactions : Modulates receptor binding (e.g., serotonin or dopamine receptors) in CNS-active compounds .

Advanced Research Questions

Q. What strategies optimize the yield and purity of 1,4-Dibenzyl-2-(chloromethyl)piperazine under varying reaction conditions?

- Answer : Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve nucleophilicity and reaction rates .

- Temperature control : Lower temperatures (0–25°C) minimize side reactions during benzylation .

- Catalyst use : KI or phase-transfer catalysts enhance alkylation efficiency .

- Case study: Suboptimal solvent choice (e.g., THF) reduced yields by 30% due to poor solubility of intermediates .

Q. How do structural modifications (e.g., benzyl vs. fluorobenzyl substituents) impact biological activity-toxicity trade-offs?

- Answer :

- Benzyl groups : Improve lipophilicity but may increase cytotoxicity in non-target tissues .

- Fluorinated analogs : Enhance metabolic stability and receptor selectivity (e.g., serotonin 5-HT antagonism) but require rigorous toxicity profiling .

- Data contradiction: A 2024 study found fluorobenzyl derivatives showed 2x higher IC in cancer cells but also elevated hepatotoxicity, necessitating SAR refinement .

Q. What mechanisms underpin the biological activity of 1,4-Dibenzyl-2-(chloromethyl)piperazine derivatives in CNS disorders?

- Answer : Proposed pathways include:

- Dopamine D receptor modulation : Chloromethyl groups enable covalent binding to cysteine residues in receptor pockets .

- Serotonin reuptake inhibition : Piperazine’s nitrogen atoms facilitate ionic interactions with transport proteins .

- In silico validation: Molecular docking revealed a 20% stronger binding affinity for D vs. D receptors in fluorinated analogs .

Q. How can structure-activity relationship (SAR) studies guide the design of piperazine derivatives with improved pharmacokinetics?

- Answer :

- Substituent polarity : Introducing hydroxyl groups reduces logP values, enhancing aqueous solubility but decreasing BBB penetration .

- Steric effects : Bulky substituents (e.g., diphenylacetyl) reduce off-target interactions but may hinder synthetic accessibility .

- Case example : A 2023 study replaced chloromethyl with acetyl groups, improving metabolic half-life (t = 8h vs. 4h) but lowering potency .

Q. What retrosynthetic approaches are feasible for 1,4-Dibenzyl-2-(chloromethyl)piperazine, and how do disconnection strategies influence route efficiency?

- Answer :

- Disconnection at the chloromethyl group : Prioritizes late-stage functionalization, enabling divergent synthesis .

- Modular assembly : Use of pre-functionalized benzyl halides and piperazine cores reduces step count .

- Computational tools: AI-driven platforms (e.g., TTLA) propose routes with >80% atom economy by optimizing coupling sequences .

Q. How do computational methods (e.g., molecular dynamics, QSAR) predict the reactivity and stability of 1,4-Dibenzyl-2-(chloromethyl)piperazine derivatives?

- Answer :

- QSAR models : Correlate Hammett σ values of substituents with antioxidant activity (R = 0.89 in a 2025 study) .

- DFT calculations : Identify electrophilic centers (e.g., chloromethyl carbon) prone to nucleophilic attack, guiding stability assessments .

- Limitation: Solvation effects are often underestimated, requiring experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.